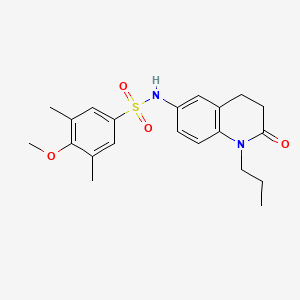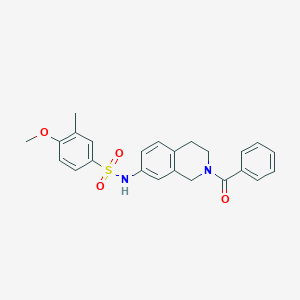![molecular formula C19H29N5O2S B6493891 1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide CAS No. 1302299-77-9](/img/structure/B6493891.png)
1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide (TMPPPS) is a synthetic, non-peptide molecule with a wide range of applications in scientific research. It is often used in studies related to its biochemical and physiological effects, as well as its mechanism of action. TMPPPS has several advantages over other molecules, including its low cost, ease of synthesis, and relatively low toxicity. In
Aplicaciones Científicas De Investigación
1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research, including its use as a receptor agonist and antagonist, as well as a ligand for various receptors. It has been used in studies related to its biochemical and physiological effects, as well as its mechanism of action. In addition, this compound has been used in studies related to its ability to bind to and activate various G-protein coupled receptors (GPCRs). It has also been used as a tool to investigate the structure and function of various proteins, as well as to study the effects of various drugs on the human body.
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit anti-inflammatory activities . Therefore, it’s plausible that this compound may also target proteins or enzymes involved in inflammatory pathways.
Mode of Action
Based on its structural similarity to other anti-inflammatory agents, it may interact with its targets to modulate their activity, thereby reducing inflammation .
Biochemical Pathways
Result of Action
Given its potential anti-inflammatory properties , it may result in the reduction of inflammation at the molecular and cellular levels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide in lab experiments is its low cost and ease of synthesis. Additionally, it has relatively low toxicity, which makes it a safe and effective molecule to use in scientific research. However, there are some limitations to using this compound in lab experiments. For example, it has a relatively short half-life, which can limit its use in long-term studies. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions for 1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide research. One potential direction is to explore its ability to bind to and activate other G-protein coupled receptors (GPCRs). Additionally, further research could be conducted to determine its effects on various diseases, such as cancer, diabetes, and inflammation. Additionally, research could be conducted to further explore its potential anti-cancer, anti-inflammatory, and anti-diabetic effects. Finally, further research could be conducted to further understand its mechanism of action and its potential therapeutic applications.
Métodos De Síntesis
1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide is synthesized through a multi-step process that involves the reaction of 4-phenylpiperazine and 1,3,5-trimethylpyrazole-4-sulfonamide. The reaction begins with the condensation of 4-phenylpiperazine with 1-bromo-3,5-dimethylpyrazole-4-sulfonamide, which is then followed by a substitution reaction of the bromide with 3-chloro-1,5-dimethylpyrazole-4-sulfonamide. The resulting product is then treated with aqueous acid to yield this compound.
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2S/c1-16-19(17(2)22(3)21-16)27(25,26)20-10-7-11-23-12-14-24(15-13-23)18-8-5-4-6-9-18/h4-6,8-9,20H,7,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDABCJZSIHFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6493837.png)

![N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6493842.png)
![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6493849.png)
![2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6493863.png)


![1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6493880.png)

![3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B6493899.png)
![6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one](/img/structure/B6493908.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B6493909.png)
![5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B6493914.png)